1-Azabicyclo[3.3.1]nonan-2-one
Description
Significance of Bridged Azabicyclic Lactams in Contemporary Organic Chemistry
Bridged azabicyclic lactams, a class of compounds to which 1-Azabicyclo[3.3.1]nonan-2-one belongs, are of considerable importance in modern organic chemistry. Their rigid, bicyclic frameworks, which constrain the typically planar amide bond into a non-planar conformation, lead to unique chemical reactivity. nih.gov This distortion of the amide bond results in altered physicochemical properties, including a lower barrier to cis-trans rotation, an increased N-C(O) bond length, and a preference for protonation at the nitrogen atom. nih.gov These characteristics make bridged lactams valuable scaffolds in the synthesis of complex molecules and potential lead structures in medicinal chemistry. nih.gov The azabicyclo[3.3.1]nonane moiety, in particular, is a privileged scaffold found in numerous bioactive natural products. nih.govmdpi.com Derivatives of this framework have shown potential in treating psychotic and neurodegenerative disorders. nih.govmdpi.com
Overview of Historical Developments in this compound Chemistry
The study of the azabicyclo[3.3.1]nonane framework has historical roots in the investigation of natural products. The foundational work on the related compound pseudopelletierine, isolated from pomegranate root bark in the late 19th century, established this bicyclic system as a significant structural motif in alkaloid chemistry. The first synthesis of a this compound derivative was reported in 1949 by Walker and coworkers, who achieved an intramolecular condensation of a cyano diester. nih.gov Subsequent research has focused on developing more efficient synthetic routes and exploring the unique reactivity of this strained lactam. For instance, a free-radical three-component olefin carbo-oximation has been utilized as a key step to access the this compound skeleton. acs.orgresearchgate.net
Structural Motif and Core Research Problems in the this compound System
The defining structural feature of this compound is the bridgehead nitrogen atom within a bicyclic system, which forces the lactam (amide) group into a strained, non-planar geometry. nih.gov This deviation from the preferred planar arrangement of amides is the source of its unique chemical properties and presents significant research challenges. nih.gov
A primary research problem is the synthesis of this strained ring system. Intramolecular cyclization reactions are often employed, but the inherent strain of the target molecule can make these transformations difficult. nih.gov Another core area of investigation is the reactivity of the distorted amide bond. Due to the reduced resonance stabilization, the amide bond in this compound is more susceptible to nucleophilic attack and hydrolysis compared to its planar counterparts. nih.gov Understanding and exploiting this enhanced reactivity is a key focus of research.
Conformational analysis of the bicyclo[3.3.1]nonane system is also a significant aspect of its study. Derivatives of this framework are known to exist in various conformations, including chair-chair, boat-chair, and twin-chair forms. semanticscholar.orgresearchgate.nettandfonline.com Spectroscopic techniques, particularly NMR, are crucial tools for elucidating the preferred conformations in solution. nih.govsemanticscholar.orgresearchgate.nettandfonline.com
Synthetic Approaches to this compound
The construction of the strained this compound framework has been approached through various synthetic strategies, primarily involving intramolecular cyclization reactions.
One of the earliest methods involved the intramolecular condensation of a cyano diester, which upon hydrogenation, yielded the bridged lactam. nih.gov More contemporary methods have utilized radical chemistry. For example, a three-component free-radical olefin carbo-oximation has been successfully employed to construct the core skeleton of this compound. acs.orgresearchgate.net This approach was instrumental in the total synthesis of the alkaloid (±)-eucophylline, where the strained lactam served as a key intermediate. acs.orgresearchgate.net
Another strategy involves the intramolecular lactamization of a suitable precursor. For instance, quinolino-substituted 1-azabicyclo[3.3.1]nonan-2-ones have been synthesized via intramolecular lactamization using thionyl chloride. nih.gov The success of these cyclizations can be influenced by the presence of substituents that facilitate the ring-closing step. nih.gov
The table below summarizes some of the key synthetic methods for preparing this compound and its derivatives.
| Precursor Type | Reagents/Conditions | Key Transformation | Reference |
| Cyano diester | Copper chromite, hydrogenation | Intramolecular condensation and reduction | nih.gov |
| Olefin, oxime, and carbon source | Radical initiator | Free-radical three-component olefin carbo-oximation | acs.orgresearchgate.net |
| Amino acid derivative | Thionyl chloride | Intramolecular lactamization | nih.gov |
Reactivity and Spectroscopic Properties
The distorted amide bond in this compound governs its chemical reactivity and spectroscopic characteristics.
Reactivity: The non-planar nature of the lactam in this compound leads to enhanced reactivity towards nucleophiles at the carbonyl carbon. nih.gov This is due to the reduced amide resonance, which increases the electrophilicity of the carbonyl group. The strained amide bond is also more susceptible to hydrolysis. nih.gov An interesting application of its unique reactivity is its use in the synthesis of other complex heterocyclic systems. For example, the strained lactam can be coupled with a trisubstituted benzonitrile (B105546) to form a stable bicyclic chloroenamine intermediate, which can then be cyclized to form a naphthyridine core. acs.orgresearchgate.net
Spectroscopic Properties: The distortion of the amide bond is reflected in its spectroscopic data. In infrared (IR) spectroscopy, the C=O stretching frequency of bridged lactams is typically higher than that of their planar counterparts. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of the bicyclic system. On the basis of NMR studies, it has been concluded that some derivatives of this compound exist in a chair-boat conformation in solution. nih.gov The specific chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its three-dimensional structure.
The following table presents a summary of the key reactivity and spectroscopic features of this compound.
| Property | Observation | Consequence/Implication | Reference |
| Reactivity | |||
| Nucleophilic Acyl Substitution | Enhanced reactivity at the carbonyl carbon | Useful intermediate for the synthesis of more complex molecules | nih.govacs.orgresearchgate.net |
| Hydrolysis | Increased susceptibility to amide bond cleavage | Important consideration in its handling and use in multi-step syntheses | nih.gov |
| Spectroscopy | |||
| Infrared (IR) Spectroscopy | Higher C=O stretching frequency compared to planar amides | Indicates a less delocalized and more "ketone-like" carbonyl group | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shifts and coupling constants | Elucidation of the preferred conformation (e.g., chair-boat) in solution | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-3-7-2-1-5-9(8)6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWWDNCXHUPJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N(C1)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60995847 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60995847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-49-0 | |
| Record name | 1-Azabicyclo(3.3.2)nonan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074331490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60995847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Azabicyclo 3.3.1 Nonan 2 One and Its Congeners
Strategic Approaches to the 1-Azabicyclo[3.3.1]nonane Skeleton
The synthesis of the 1-azabicyclo[3.3.1]nonane core has been approached through various strategic disconnections, leading to a diverse array of synthetic methods. These strategies often involve the formation of either the piperidine (B6355638) or the carbocyclic ring in the final steps of the synthesis. researchgate.net Key to many of these approaches is the management of stereochemistry and the introduction of functional groups that allow for further elaboration into complex target molecules.
Cyclization Reactions for Bridged Lactam Formation
The formation of the bridged lactam, 1-azabicyclo[3.3.1]nonan-2-one, is a critical step in many synthetic routes. The strained nature of the amide bond within this bicyclic system necessitates specific and often forcing conditions for its formation.
Early and foundational methods for the synthesis of 1-azabicyclo[3.3.1]nonan-2-ones involved intramolecular condensation reactions. One such approach is the thermal cyclization of amino acids. For instance, 6-oxo-3-phenylpiperidine-3-propanoic acid can be cyclized thermally to yield 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. rsc.org However, these thermal methods often suffer from low yields. nih.gov
An alternative and often more effective method is the cyclization mediated by the formation of an acid chloride. rsc.orgnih.gov This protocol involves converting the carboxylic acid of a suitable amino acid precursor to the more reactive acid chloride, which then undergoes intramolecular cyclization to form the bridged lactam. For example, this method has been successfully applied to the synthesis of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one from the corresponding amino acid precursor. rsc.org The use of thionyl chloride has also been reported for the intramolecular lactamization to produce quinolino-substituted 1-azabicyclo[3.3.1]nonan-2-ones. nih.gov
| Precursor | Reagent/Condition | Product | Yield | Reference |
| 6-Oxo-3-phenylpiperidine-3-propanoic acid | Thermal | 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one | Low | rsc.orgnih.gov |
| 6-Oxo-3-phenylpiperidine-3-propanoic acid | Acid Chloride | 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one | Not Specified | rsc.org |
| Quinolino-substituted amino acid | Thionyl Chloride | Quinolino-substituted this compound | Not Specified | nih.gov |
Free-radical chemistry has provided powerful tools for the construction of complex cyclic systems, including the 1-azabicyclo[3.3.1]nonane framework. nih.govresearchgate.netacs.org A key strategy involves a three-component olefin carbo-oximation reaction, which has been successfully employed in the synthesis of the this compound skeleton. nih.govresearchgate.netacs.org This approach was a crucial part of the total synthesis of the alkaloid (±)-eucophylline. nih.govresearchgate.netacs.org
Another radical-based strategy involves the use of a samarium(II) iodide (SmI2)-mediated radical cyclization protocol. rsc.org This method has been shown to be effective for the construction of an indole-fused 1-azabicyclo[3.3.1]nonane structural framework, a common motif in many biologically significant indole (B1671886) alkaloids. rsc.org An initial attempt using a Cp2TiCl-mediated radical cyclization was unsuccessful, highlighting the importance of the choice of radical initiator and reaction conditions. rsc.org
| Radical Precursor/Method | Key Features | Application | Reference |
| Three-component olefin carbo-oximation | Forms the azabicyclo[3.3.1]nonan-2-one skeleton | Total synthesis of (±)-eucophylline | nih.govresearchgate.netacs.org |
| SmI2-mediated radical cyclization | Effective for indole-fused systems | Synthesis of indole-fused 1-azabicyclo[3.3.1]nonane framework | rsc.org |
| Cp2TiCl-mediated radical cyclization | Unsuccessful for indole-fused systems | Attempted synthesis of indole-fused 1-azabicyclo[3.3.1]nonane framework | rsc.org |
Radical translocation followed by cyclization offers a sophisticated approach to the synthesis of the 9-azabicyclo[3.3.1]nonane ring system, a close congener of the 1-azabicyclo[3.3.1]nonane skeleton. beilstein-journals.orgrsc.org This methodology has been effectively utilized in the synthesis of (±)-euphococcinine. beilstein-journals.org
A notable example involves the treatment of 2-[4-(trimethylsilyl)but-3-ynyl]piperidines with tributyltin hydride and a radical initiator like azoisobutyronitrile (AIBN). rsc.org This triggers a cascade of radical reactions, including translocation and subsequent cyclization, to afford the 9-azabicyclo[3.3.1]nonane skeleton in high yields. rsc.org This strategy has also been applied to the synthesis of spirocyclic nucleosides, demonstrating its versatility. researchgate.net
Organocatalytic and Stereoselective Syntheses of Functionalized Derivatives
The development of organocatalytic and stereoselective methods has revolutionized the synthesis of chiral molecules, and the 1-azabicyclo[3.3.1]nonane system is no exception. These methods allow for the construction of highly functionalized and enantiomerically enriched derivatives.
A powerful strategy involves an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.orgresearchgate.net This approach leads to the formation of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) with up to six contiguous stereocenters, achieving high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net Similarly, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov
| Organocatalytic Method | Key Transformations | Product Features | Stereoselectivity | Reference |
| Michael addition / nitro-Mannich reaction | N-protected piperidine ketoesters + nitroalkenes | 6 contiguous stereocenters, highly functionalized | up to 98% ee, >99:1 d.r. | rsc.orgresearchgate.net |
| Domino Michael-hemiacetalization-Michael reaction | (E)-3-aryl-2-nitroprop-2-en-1-ols + (E)-7-aryl-7-oxohept-5-enals | 4 contiguous stereocenters, one tetrasubstituted center | up to 96% ee, >99:1 d.r. | nih.govnih.gov |
Ring Expansion Protocols from Related Azabicyclic Systems
Ring expansion reactions provide an alternative and often elegant route to the 1-azabicyclo[3.3.1]nonane skeleton from more readily available smaller ring systems. For instance, the ring expansion of 1-azabicyclo[3.3.0]octane derivatives has been utilized to synthesize anilines with a 1-azabicyclo[3.3.1]nonane ring. pharm.or.jp This transformation can occur via an aziridinium (B1262131) ion intermediate formed by intramolecular nucleophilic attack. pharm.or.jp
Another example involves the skeletal rearrangement of 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine to 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane, demonstrating a novel route to this bicyclic system. rsc.org Furthermore, the synthesis of the ABC core of Daphniphyllum alkaloids has been achieved via the ring expansion of azabicyclic and azatricyclic building blocks, showcasing the power of this strategy in the synthesis of complex natural products. nih.gov
Mannich-Type Condensations for Azabicyclo[3.3.1]nonanone Derivatives
The Mannich reaction is a fundamental method for constructing azabicyclo[3.3.1]nonanone frameworks. smolecule.comtandfonline.comtandfonline.com This reaction typically involves the condensation of a cyclic ketone, an amine, and an aldehyde. semanticscholar.org For instance, derivatives of 3-azabicyclo[3.3.1]nonan-9-one are synthesized via the Mannich cyclocondensation of 4-oxopiperidine with paraformaldehyde and primary amines. semanticscholar.org
Recent advancements have focused on asymmetric organocatalysis to produce enantiomerically enriched this compound derivatives. A notable example involves the use of a bifunctional thiourea (B124793) catalyst to promote the Michael addition of N-Boc piperidone to nitroalkenes, which is then followed by an intramolecular nitro-Mannich reaction. This method demonstrates excellent stereocontrol.
The sarpagine (B1680780) family of indole alkaloids, which feature an indole-fused azabicyclo[3.3.1]nonane system, are biosynthesized through a Mannich-type cyclization between tryptamine (B22526) and secologanin-derived intermediates. Synthetic approaches to these complex molecules also employ Mannich-type reactions to construct the core structure. researchgate.net
Table 1: Examples of Mannich-Type Condensations for Azabicyclo[3.3.1]nonanone Derivatives
| Starting Materials | Catalyst/Reagents | Product | Key Features |
|---|---|---|---|
| 4-oxopiperidine, paraformaldehyde, primary amines | Acetic acid in methanol | 3,7-diazabicyclo[3.3.1]nonan-9-ones | Straightforward synthesis of bispidinone derivatives. semanticscholar.org |
| N-Boc piperidone, nitroalkenes | Bifunctional thiourea catalyst | Enantiomerically enriched this compound derivatives | High stereocontrol (up to 98% ee, >99:1 d.r.). |
| Tryptamine, secologanin-derived intermediates | Biosynthetic enzymes | Sarpagine alkaloids | Natural product synthesis. |
| Ketones, aldehydes, ammonium (B1175870) acetate | Polar aprotic solvents | 2,4-diaryl-3-azabicyclo[3.3.1]nonanones | One-pot synthesis. researchgate.net |
Organometallic Approaches in Scaffold Construction
Organometallic chemistry offers powerful tools for the stereocontrolled synthesis of complex bicyclo[3.3.1]nonane cores. rsc.org While direct organometallic constructions of the parent this compound are less commonly detailed, related strategies highlight the potential of these methods. For example, organometallic enantiomeric scaffolding has been used in the synthesis of natural products containing related bridged systems. rsc.org
A samarium(II) iodide (SmI₂)-mediated radical cyclization has proven effective for constructing the indole-fused azabicyclo[3.3.1]nonane framework, a key structural motif in many alkaloids. rsc.org This approach was successful where a Cp₂TiCl-mediated radical cyclization failed, demonstrating the importance of reagent selection in these complex transformations. rsc.org
Functionalization and Derivatization of the this compound Scaffold
Directed Alkylation and Acylation Reactions
The this compound scaffold can undergo various substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides. The unique bridged structure of these lactams can lead to different regiochemistry in alkylation reactions compared to planar amides. nih.gov
Selective Reduction Strategies of Carbonyl Moieties
The carbonyl group in azabicyclo[3.3.1]nonanone derivatives is a key site for functionalization. Selective reduction of this moiety provides access to a range of derivatives. For example, reduction of 9-azabicyclo[3.3.1]nonan-3-one with a suitable reducing agent like sodium borohydride (B1222165) can yield the corresponding alcohol. google.com Wolff-Kishner reduction conditions have been used to reduce 3-thia-7-azabicyclo[3.3.1]nonan-9-ones to the corresponding methylene-bridged systems. tandfonline.com Similarly, the reduction of 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) with hydrazine (B178648) hydrate (B1144303) in the presence of KOH has been reported. semanticscholar.org Lithium aluminum hydride is another reducing agent capable of reducing the lactam to yield amine derivatives.
Table 2: Reduction Strategies for Azabicyclo[3.3.1]nonanone Derivatives
| Substrate | Reducing Agent/Conditions | Product |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | 9-Azabicyclo[3.3.1]nonan-3-ol google.com |
| 3-Thia-7-azabicyclo[3.3.1]nonan-9-one | Wolff-Kishner (hydrazine hydrate, KOH) | 3-Thia-7-azabicyclo[3.3.1]nonane tandfonline.com |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH | 3,7-Diazabicyclo[3.3.1]nonane semanticscholar.org |
| This compound | Lithium aluminum hydride | Amine derivatives |
Formation of Oxime Esters and Related Heterocycles
The carbonyl group of azabicyclo[3.3.1]nonanones can be converted into an oxime, which can then be further derivatized. For example, 3-azabicyclo[3.3.1]nonan-9-one oxime can be synthesized and subsequently reacted with various activated carboxylic acids in the presence of POCl₃ and pyridine (B92270) to yield a series of oxime esters. benthamdirect.comresearchgate.net These reactions can produce the corresponding oxime esters in high yields. benthamdirect.comresearchgate.net The resulting oxime esters and related heterocycles are valuable for further synthetic transformations. researchgate.net
Indole-Fused Azabicyclo[3.3.1]nonane Framework Construction
The indole-fused azabicyclo[3.3.1]nonane framework is a common structural motif in many biologically significant indole alkaloids. rsc.org The construction of this complex N-bridged scaffold is a significant challenge and an attractive target for synthetic chemists. rsc.org
Several strategies have been developed to access this ring system. A radical-based strategy using samarium(II) iodide-mediated radical cyclization has been successfully employed. rsc.org Another approach involves a reaction cascade of an aza-Achmatowicz rearrangement followed by an indole nucleophilic cyclization to generate the common indole-fused azabicyclo[3.3.1]nonane core of the macroline (B1247295) family of alkaloids. researchgate.net Additionally, Mannich-type cyclizations are a key feature in both the biosynthesis and total synthesis of sarpagine alkaloids, which contain this framework. researchgate.net
Stereoselective Introduction of Substituents
The spatial arrangement of atoms is a critical determinant of the biological activity and physicochemical properties of molecules. In the context of the this compound framework, the stereoselective introduction of substituents is paramount for developing compounds with specific therapeutic or chemical functions. Advanced synthetic methodologies have focused on achieving high levels of stereocontrol, enabling the synthesis of highly functionalized and enantiomerically enriched derivatives. These strategies primarily revolve around organocatalysis and the use of chiral auxiliaries to direct the formation of new stereogenic centers.
A prominent and highly successful strategy for the asymmetric synthesis of substituted 1-azabicyclo[3.3.1]nonane systems involves organocatalysis. rsc.orgresearchgate.net Recent breakthroughs have utilized a cascade reaction sequence to construct the bicyclic core with multiple contiguous stereocenters in a single, highly controlled process. rsc.orgresearchgate.net This methodology is often based on an initial organocatalytic Michael addition of an N-protected piperidine derivative to an electrophile, such as a nitroalkene, which is then followed by an intramolecular cyclization event like a nitro-Mannich reaction. rsc.orgresearchgate.net
This approach has been shown to generate highly functionalized 1-azabicyclo[3.3.1]nonanes with up to six contiguous stereocenters. rsc.orgresearchgate.net The use of bifunctional organocatalysts, such as thiourea derivatives, is key to this success. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, guiding the reactants into a well-defined transition state that favors the formation of one stereoisomer over others. This method has achieved exceptional levels of stereocontrol, with reported diastereomeric ratios (d.r.) often exceeding 99:1 and enantiomeric excesses (ee) reaching up to 98%. rsc.org This allows for the precise installation of substituents at positions 2, 3, and 4 of the bicyclic scaffold.
The versatility of organocatalysis is further highlighted by strategies developed for analogous heterocyclic systems. For instance, the highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been accomplished using modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids. nih.gov This system catalyzes a domino Michael-hemiacetalization-Michael reaction to furnish products with four contiguous stereogenic centers in excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov Such modular catalysts offer the potential for fine-tuning and application to the aza-scaffold.
Another powerful technique involves the use of chiral auxiliaries, which are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of chiral N-tert-butanesulfinyl imino ketones as key intermediates for the synthesis of substituted 9-azabicyclo[3.3.1]nonan-3-ones. mdpi.com A base-promoted decarboxylative-Mannich coupling of 3-oxobutanoic acid with these chiral imines proceeds with high diastereoselectivity (>95:5 dr), demonstrating the effectiveness of the sulfinyl group in controlling the approach of the nucleophile. mdpi.com
For the separation of racemic mixtures, chiral auxiliaries can also be employed to create diastereomeric derivatives that can be separated physically. In the synthesis of enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones, for example, (-)-menthol has been used as a chiral auxiliary. thieme-connect.com The reaction of the corresponding acid chloride with (-)-menthol produces diastereomeric menthyl esters, which can then be separated and processed to yield the individual enantiomers of the final product. thieme-connect.com
The following tables summarize key findings in the stereoselective synthesis of 1-azabicyclo[3.3.1]nonane congeners and related bicyclic systems.
Table 1: Organocatalytic Synthesis of Functionalized 1-Azabicyclo[3.3.1]nonanes
This table summarizes the results of an organocatalytic Michael addition/intramolecular nitro-Mannich reaction sequence.
| Starting Materials | Catalyst Type | Key Reaction | Stereoselectivity | Reference |
|---|
Table 2: Diastereoselective Synthesis using Chiral Auxiliaries
This table details the use of a chiral auxiliary to direct a diastereoselective Mannich-type reaction for the synthesis of a related azabicyclic core.
| Substrate | Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Reference |
|---|
Table 3: Stereoselective Synthesis of an Oxa-Analogue via Organocatalysis
This table presents data on the synthesis of a related 3-oxabicyclo[3.3.1]nonan-2-one system, showcasing the power of modular organocatalysts.
| Starting Materials | Catalyst System | Key Reaction | Stereoselectivity | Reference |
|---|
Elucidation of Molecular Structure and Conformational Dynamics
Computational Chemistry for Structural and Energetic Analysis
Theoretical calculations have been instrumental in dissecting the conformational landscape and energetic properties of 1-Azabicyclo[3.3.1]nonan-2-one. These methods provide insights that are often complementary to experimental data, offering a detailed picture of the molecule's preferred geometries and the energy barriers between them.
Molecular Mechanics Calculations of Conformational Preferences
Molecular mechanics calculations are a powerful tool for assessing the relative stabilities of different conformations. For derivatives of the this compound system, these calculations have been employed to determine the preferred arrangement of the bicyclic rings.
Studies on substituted analogues have shown a delicate balance between boat-chair and twin-boat conformations. For instance, calculations for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicate that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹ rsc.orgrsc.org. However, the conformational preference can be reversed by the introduction of other substituents. An endo methyl group at the 7-position causes the twin-boat conformation to be favored by 5.2 kJ mol⁻¹ rsc.orgrsc.org. These findings highlight the sensitivity of the conformational equilibrium to substitution patterns within the bicyclic framework.
Table 1: Calculated Conformational Energy Differences in Substituted this compound Derivatives
| Compound | More Stable Conformation | Energy Difference (kJ mol⁻¹) |
|---|---|---|
| 5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | 4.0 |
Ab Initio and Density Functional Theory (DFT) Studies of Molecular Geometry
To gain a more accurate understanding of the electronic structure and geometry, researchers have employed higher-level computational methods such as ab initio and Density Functional Theory (DFT). These studies have been particularly insightful in investigating the protonation behavior of this compound, a key aspect of its reactivity.
Unlike typical unstrained amides where protonation heavily favors the oxygen atom, the distorted nature of the amide bridge in this compound makes the nitrogen atom a competitive protonation site nih.gov. DFT calculations at the B3LYP/6-31G* level, along with QCISD(T)/6-31G* calculations, predict that N-protonation is favored over O-protonation by a very small margin of less than 2.0 kcal/mol in the gas phase nih.gov. These computational models have been crucial in identifying this compound as existing near the "crossover boundary" where the energies of N- and O-protonation are nearly equivalent nih.govresearchgate.net. While calculations slightly favor the N-protonated chair-chair conformation, experimental evidence points towards the N-protonated boat-chair form being dominant in solution nih.gov.
Exploration of Potential Energy Hypersurfaces for Inversion Processes
The conformational flexibility of the this compound ring system involves complex inversion processes. The exploration of potential energy hypersurfaces using computational methods allows for the mapping of these conformational changes and the identification of transition states. While specific studies on the inversion processes of this compound are not detailed in the provided sources, the methodology has been applied to closely related systems like 3-azabicyclo[3.3.1]nonan-9-one acs.org. Such studies typically involve calculating the energy of the molecule as a function of its geometric coordinates to map out the paths for processes like ring inversion, providing critical data on the energy barriers that govern the conformational dynamics of the bicyclic structure.
Prediction of Bridgehead Amide Distortion from Planarity
A defining structural feature of this compound and its derivatives is the significant distortion of the bridgehead amide bond from the ideal planar geometry. This deviation is a direct consequence of the geometric constraints imposed by the bicyclic system.
X-ray crystal structure analysis of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one confirmed that the bridgehead amide is appreciably distorted from planarity rsc.orgrsc.org. Specifically, the nitrogen atom, N(1), is displaced by 0.36 Å from the plane defined by the adjacent atoms C(2), C(8), and C(9) rsc.org. A similar distortion was observed in 1-azabicyclo[3.3.1]nonane-2,6-dione, where the N(1) atom is displaced by 0.37 Å from the plane of its neighbors rsc.org. The degree of this non-planarity can be quantified using the Winkler-Dunitz distortion parameters, which provide a standardized measure of twist and pyramidalization at the amide nitrogen and carbon atoms nsf.govnih.gov. For the parent compound, this compound, the additive Winkler-Dunitz parameter has been reported as 70.1° nsf.gov.
Table 2: Bridgehead Nitrogen Displacement in this compound Derivatives
| Compound | Nitrogen Atom | Displacement from Planarity (Å) |
|---|---|---|
| 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one | N(1) | 0.36 |
Advanced Spectroscopic Characterization for Structural Assignment
Spectroscopic methods provide direct experimental evidence of a molecule's structure and conformation in solution and the solid state. For this compound, high-resolution NMR spectroscopy has been particularly valuable.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the solution-state structure and conformation of this compound. The analysis of chemical shifts and coupling constants provides detailed insights into the molecule's three-dimensional arrangement.
Furthermore, NMR studies have been used to investigate the protonation of this compound in sulfuric acid nih.gov. Both ¹H and ¹³C NMR data confirm that protonation occurs predominantly at the nitrogen atom, supporting the computational predictions nih.gov. The observation of broadened resonances in the ¹³C NMR spectrum suggests a dynamic exchange process is occurring in solution nih.gov. Variable-temperature ¹³C NMR studies support the existence of a dynamic exchange between the major N-protonated tautomer and the minor O-protonated tautomer, existing in an approximate 4:1 ratio nih.gov. This experimental finding corroborates the theoretical prediction that this molecule lies at the cusp of N- versus O-protonation preference nih.gov.
X-ray Crystallography for Solid-State Structure Determination
The X-ray analysis of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one revealed that the molecule adopts a boat-chair conformation in the solid state. rsc.org A key feature of this structure is the significant distortion of the bridgehead amide bond from planarity. The nitrogen atom, N(1), was found to be displaced by 0.36 Å from the plane defined by the adjacent carbonyl carbon and the two bridgehead carbons, C(2), C(8), and C(9). rsc.org This pyramidalization of the nitrogen atom is a direct result of the geometric constraints of the bicyclic system and is responsible for the altered chemical properties of the lactam.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.253(3) |
| b (Å) | 8.372(2) |
| c (Å) | 11.665(3) |
| Z | 4 |
| R-factor | 0.050 |
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the amide (lactam) and the aliphatic C-H bonds.
While a specific FT-IR spectrum for this compound was not found in the surveyed literature, the expected characteristic absorption bands can be predicted based on general principles of IR spectroscopy. The amide group in a lactam typically exhibits a strong carbonyl (C=O) stretching vibration. In cyclic amides, the position of this band is sensitive to ring strain. Additionally, a secondary amide will show an N-H stretching vibration. The C-N stretching vibration is also expected to be present.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide (Lactam) | C=O stretch | ~1650 (strong) |
| Amide (Lactam) | N-H stretch | 3200-3400 (medium, potentially broad) |
| Amine | C-N stretch | 1029-1200 (medium) |
| Aliphatic | C-H stretch | 2850-3000 (medium to strong) |
Mass Spectrometry Techniques (e.g., GC-MS, ESI) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.
Electrospray ionization mass spectrometry (ESI-MS) of this compound has been reported to produce a simple spectrum. nih.gov The spectrum is dominated by the protonated molecule (M+1 ion) and a hydrogen-bridged dimer at an m/z of 279. nih.gov
Tandem mass spectrometry (MS²) of the M+1 ion (m/z 140) reveals a very clean fragmentation pattern, with a prominent fragment ion at m/z 96. nih.gov This fragmentation is attributed to the loss of a neutral molecule of vinyl alcohol (mass of 44 Da). nih.gov This fragmentation pathway is proposed to occur via a McLafferty rearrangement from the N-protonated tautomer. nih.gov The consistency of the fragmentation with the N-protonated species further supports the findings from NMR studies regarding the preferred site of protonation.
| Ion | m/z | Description |
|---|---|---|
| [M+H]⁺ | 140 | Protonated molecule |
| [2M+H]⁺ | 279 | Hydrogen-bridged dimer |
| Fragment Ion | 96 | Loss of vinyl alcohol from [M+H]⁺ |
Chiroptical Spectroscopy (CD) and Time-Dependent DFT (TDDFT) for Absolute Configuration Assignment
Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for the study of chiral molecules, providing information about their absolute configuration. The assignment of absolute configuration can be further supported by theoretical calculations, such as time-dependent density functional theory (TDDFT), which can simulate CD spectra.
While a specific CD spectrum or TDDFT calculation for this compound has not been reported in the reviewed literature, these methods have been successfully applied to the broader class of bicyclo[3.3.1]nonane derivatives. For instance, concerted TDDFT calculations of optical rotation and circular dichroism have been used to determine the absolute configurations of chiral bicyclo[3.3.1]nonane diones. researchgate.net Furthermore, derivatives of 3-azabicyclo[3.3.1]nonan-2-one have been employed as chiral templates in enantioselective photochemical reactions, with circular dichroism being used to determine the absolute configuration of the products. rsc.org These examples underscore the utility of chiroptical methods for the stereochemical analysis of molecules containing the bicyclo[3.3.1]nonane framework and suggest that they would be highly applicable for determining the absolute configuration of chiral derivatives of this compound.
Analysis of Ring Puckering Parameters
The bicyclic framework of this compound is characterized by significant conformational complexity. The analysis of its ring puckering parameters, which quantify the degree and nature of non-planarity in the constituent rings, is crucial for a comprehensive understanding of its three-dimensional structure and reactivity. While detailed Cremer-Pople puckering parameters for the parent compound are not extensively documented in the available literature, conformational analyses of the compound and its derivatives provide substantial insight into its molecular geometry.
Computational and experimental studies indicate a preference for a boat-chair conformation for the this compound system. Molecular-mechanics calculations performed on substituted derivatives, such as 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, suggest that the boat-chair conformation is energetically more stable than a twin-boat conformation by approximately 4.0 kJ mol⁻¹ rsc.org. Further supporting this, X-ray crystal-structure analysis of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one has confirmed a boat-chair conformation in the solid state rsc.org. This study also highlighted a notable distortion of the bridgehead amide, with the nitrogen atom, N(1), displaced by 0.36 Å from the plane formed by C(2), C(8), and C(9) rsc.org. The lactam ring in this phenyl-substituted derivative has been concluded to adopt a boat conformation based on ¹H NMR spectral data rsc.org.
To provide a quantitative perspective on the ring geometry within this bicyclic family, the Cremer-Pople puckering parameters for some closely related substituted azabicyclo[3.3.1]nonane derivatives are presented below. It is important to note that these parameters belong to derivatives and may differ from those of the unsubstituted this compound due to the electronic and steric influences of the substituents.
| Compound | Ring | Q (Å) | θ (°) | φ (°) |
|---|---|---|---|---|
| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | Piperidinone | 0.5159 | 158.26 | 173.07 |
| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | Piperidine (B6355638) | 0.5727 | 7.74 | 23.87 |
| 2,4-Bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Piperidine | 0.613 | 174.5 | - |
| 2,4-Bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Cyclohexane | 0.546 | 168.6 | - |
| 2,4-Bis(2-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Piperidone | 0.5970 | 176.66 | - |
| 2,4-Bis(2-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Cyclohexanone | 0.5590 | 163.39 | - |
The total puckering amplitude, Q, quantifies the extent of deviation from a planar conformation, while the angles θ and φ describe the type of puckering (e.g., chair, boat, twist-boat). The data for the derivatives consistently show significant puckering in both the piperidine/piperidinone and cyclohexane/cyclohexanone rings, which is characteristic of the bicyclo[3.3.1]nonane system.
Mechanistic Investigations of 1 Azabicyclo 3.3.1 Nonan 2 One Reactivity
Protonation Site Preferences and Tautomerism
The protonation of amides is a fundamental reaction that typically occurs on the oxygen atom due to the resonance stabilization of the resulting cation. However, in structurally distorted amides, such as bicyclic lactams, this preference can shift towards the nitrogen atom. 1-Azabicyclo[3.3.1]nonan-2-one serves as a critical example for studying this phenomenon, as it exists near the energetic boundary where N- and O-protonation are nearly equally favorable. nih.govresearchgate.net
The equilibrium between nitrogen and oxygen protonation of this compound has been investigated through both theoretical calculations and experimental spectroscopic methods. plu.mx
Computational Studies: Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level, along with QCISD(T)/6-31G* calculations, have been employed to predict the protonation site. nih.govunh.edu These "gas phase" calculations suggest that protonation at the nitrogen atom is only slightly favored over protonation at the oxygen atom, with an energy difference of less than 2.0 kcal/mol. nih.govunh.eduresearchgate.net While the calculations indicate a slight preference for the N-protonated chair-chair conformation, experimental data points to the N-protonated boat-chair conformation as the dominant species in solution. nih.govunh.edu
Experimental Studies: Experimental evidence from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and ultraviolet (UV) spectroscopy, conducted in sulfuric acid, confirms that the lactam is predominantly protonated at the nitrogen atom. nih.govunh.edu In a solution of 40% sulfuric acid/60% trifluoroacetic acid at -40 °C, it was possible to simultaneously observe the distinct carbonyl ¹³C peaks for both the N-protonated and O-protonated tautomers, providing direct evidence of their coexistence. researchgate.net
| Method | Favored Protonation Site | Energy Difference (N- vs. O-Protonation) | Predicted Conformation (N-Protonated) | Observed Conformation (N-Protonated) |
|---|---|---|---|---|
| DFT (B3LYP/6-31G) & QCISD(T)/6-31G | Nitrogen (Slightly) | <2.0 kcal/mol | Chair-Chair | - |
| ¹H, ¹³C NMR & UV Spectroscopy | Nitrogen (Predominantly) | - | - | Boat-Chair |
This compound is a key structure representing the "crossover boundary" where the energetic preference for N- versus O-protonation is finely balanced. nih.gov While simple, unstrained amides heavily favor O-protonation and highly distorted lactams like 1-azabicyclo[2.2.2]octan-2-one strongly prefer N-protonation, this compound occupies the intermediate ground. nih.govunh.edu Computational models predict the N- and O-protonated tautomers to have comparable stability, a prediction that has been experimentally confirmed. plu.mx The small energy gap of less than 2 kcal/mol between the two protonated forms underscores its position at this critical energetic juncture. researchgate.net This delicate balance makes it an excellent model for studying the geometric and electronic factors that govern the site of protonation in non-planar amide systems. nih.gov
Spectroscopic evidence strongly suggests a dynamic equilibrium between the N-protonated and O-protonated tautomers of this compound in solution. unh.edu Broadened resonances observed in the ¹³C NMR spectrum are indicative of an ongoing chemical exchange process. nih.gov Variable-temperature ¹³C NMR studies have further substantiated this dynamic interconversion. unh.edu These studies support the existence of a mixture containing the major N-protonated tautomer and the minor O-protonated tautomer in an approximate 4:1 ratio. nih.govunh.edu This dynamic behavior highlights the low energy barrier separating the two tautomeric forms, consistent with the computational findings of their comparable stabilities. researchgate.net
The preference for N- or O-protonation in amides is profoundly influenced by the geometry of the amide bond. In planar amides, resonance stabilization makes the oxygen atom the preferred site of protonation. However, as the amide bond becomes twisted and deviates from planarity, N-protonation becomes more favorable. researchgate.net Several factors contribute to this shift:
Amide Bond Twist: Increased twisting of the amide bond diminishes the n(N) → π*(C=O) resonance. This destabilizes the planar structure and increases the basicity of the nitrogen atom.
Nitrogen Pyramidalization: As the nitrogen atom becomes more pyramidal, its lone pair gains more s-character and becomes more localized, making it a better proton acceptor. The degree of distortion is often quantified using the Winkler-Dunitz parameters, where a greater additive value (Σ(τ+χN)) correlates with higher non-planarity. nih.govnsf.gov
Electronic Effects: The nature of the highest occupied molecular orbital (HOMO) is a key determinant. It has been predicted that a twisted bridgehead lactam where the nitrogen lone pair (n(N)) constitutes the HOMO will preferentially protonate at the nitrogen atom. nih.gov
Peripheral Modifications: Even in highly twisted systems, peripheral modifications to the molecular scaffold can modulate the protonation properties. Studies on benzofused and Tröger's base derivatives of this compound show that while they also favor N-protonation, the less twisted benzofused derivatives can be better models for probing N-protonation aptitude due to electronic effects like N-conjugation with an aromatic ring. nih.govnsf.gov
| Factor | Effect on N-Protonation | Description |
|---|---|---|
| Amide Bond Twist (τ) | Increases Likelihood | Reduces resonance stabilization of the planar amide, increasing nitrogen basicity. |
| Nitrogen Pyramidalization (χN) | Increases Likelihood | Localizes the nitrogen lone pair, making it more available for protonation. |
| HOMO Character | Determinative | If the HOMO is the nitrogen lone pair (n(N)), N-protonation is favored. |
| Peripheral Groups | Modulatory | Aromatic fusion or other substitutions can alter electronic properties and influence protonation preference. |
Rearrangement Reactions
The rigid bicyclo[3.3.1]nonane framework can undergo specific rearrangement reactions, offering pathways to structurally different piperidine (B6355638) derivatives.
While studies on this compound itself are specific to protonation, research on the closely related 9-azabicyclo[3.3.1]nonan-3-one system provides insight into the rearrangement potential of this bicyclic framework. rsc.orgrsc.org The Beckmann rearrangement is an acid-induced conversion of an oxime to an amide. organic-chemistry.orgcsbsju.edu A tandem sequence involving a Beckmann rearrangement followed by a Huisgen-White rearrangement has been described for derivatives of the 9-azabicyclo[3.3.1]nonan-3-one system. rsc.org
This tandem reaction transforms the bicyclic ketone into a bicyclic lactone. rsc.org Another variation of this sequence on a bicyclic lactam derived from the azabicyclo[3.3.1]nonane system leads to the formation of cis-[6-(prop-1-enyl)piperidin-2-yl]acetic acid under alkaline conditions. rsc.org These rearrangements serve as versatile methods for ring expansion and cleavage, providing access to valuable synthetic intermediates for piperidine alkaloids such as (+)-pinidine and (+)-monomorine I. rsc.orgcolab.ws
Enantioselective Photochemical Rearrangements
The rigid, chiral scaffold of this compound derivatives has been effectively utilized as a controlling element in enantioselective photochemical reactions. Specifically, chiral templates incorporating a 1,5,7-trimethyl-3-azabicyclo[3.em]nonan-2-one skeleton serve as hosts that bind substrates through hydrogen bonds, inducing facial differentiation in photochemical rearrangements. researchgate.netacs.org These templates can be appended with a sensitizing chromophore, such as a xanthone (B1684191), which allows for catalytic turnover by transferring triplet energy to the bound substrate. researchgate.net
One notable application is the enantioselective photochemical rearrangement of N-acyl-5-vinyl-2,3-dihydro-1H-indol-2-ones. In the presence of a chiral sensitizer (B1316253) built upon the 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one framework, these substrates undergo a di-π-methane rearrangement. acs.org The reaction proceeds through the formation of 1,3-diradical intermediates within a chiral complex. acs.org Although the resulting products are not always configurationally stable under irradiation, this method demonstrates the principle of using the bicyclic lactam scaffold to induce enantioselectivity. For instance, the rearrangement of certain substrates has been shown to yield products with moderate enantiomeric excess (ee). researchgate.netacs.org
Another example involves the photochemical rearrangement of 3-acylindolin-2-ones, which has been achieved with enantiomeric excesses ranging from 16–33% ee using a catalyst tethered to the chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one scaffold. researchgate.net The mechanism relies on the catalyst harvesting light and then sensitizing the substrate, which is held in a chiral environment, thereby directing the stereochemical outcome of the rearrangement. researchgate.nettum.de
| Rearrangement Type | Substrate Example | Chiral Host/Catalyst | Achieved Enantiomeric Excess (ee) |
| Di-π-methane | N-acyl-5-vinyl-2,3-dihydro-1H-indol-2-one | 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one based sensitizer | Moderate |
| Photochemical Rearrangement | 3-Acylindolin-2-ones | Xanthone-tethered 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | 16–33% |
Intramolecular Photocycloaddition Processes
The this compound architecture has proven to be a highly effective structural motif for creating chiral catalysts for enantioselective intramolecular [2+2] photocycloaddition reactions. acs.org By incorporating a sensitizing unit, such as a benzophenone (B1666685) or xanthone, onto a chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton, efficient chiral catalysts have been developed. researchgate.netacs.org These catalysts operate by forming a hydrogen-bonded complex with a substrate, thereby holding it in a fixed, chiral conformation during the photochemical excitation and subsequent cycloaddition. acs.orgtum.de
A prime example is the intramolecular [2+2] photocycloaddition of 4-alkenyloxyquinolones. acs.org When irradiated in the presence of catalytic amounts (e.g., 10 mol%) of a chiral xanthone sensitizer derived from the azabicyclononanone scaffold, these substrates cyclize with high enantioselectivity. acs.org For certain quinolone derivatives, enantiomeric excesses of 91% and even higher have been achieved. acs.org The high degree of stereoinduction is attributed to the close spatial proximity between the sensitizer on the catalyst and the substrate bound within the chiral pocket, which ensures efficient and selective triplet energy transfer. acs.org The catalyst essentially acts as a chiral photon-harvesting system that exclusively sensitizes the bound substrate. tum.de
| Substrate | Catalyst System | Product Type | Achieved Enantiomeric Excess (ee) |
| 4-Alkenyloxyquinolone | Xanthone-functionalized 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | Cyclobutane-fused quinolone | Up to 91% |
| Related Quinolone Derivatives | Xanthone-functionalized 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | Cyclobutane-fused quinolone | >91% |
Regioselective and Stereoselective Reaction Pathways
The rigid bicyclic structure of this compound and its derivatives provides a powerful platform for directing regioselective and stereoselective reactions. The conformational constraints of the ring system are instrumental in controlling the approach of reagents and the stereochemical outcome of various transformations.
Methodologies have been developed for the highly stereoselective synthesis of functionalized 1-azabicyclo[3.3.1]nonanes, demonstrating the inherent stereocontrol offered by this scaffold. One such approach involves an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This sequence constructs the 1-azabicyclo[3.3.1]nonane core with up to six contiguous stereocenters, achieving excellent diastereoselectivity (>99:1 d.r.) and high enantioselectivity (up to 98% ee). rsc.org
Furthermore, the synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones (homotropanones) has been achieved via a stereospecific intramolecular Mannich cyclization. mdpi.com This key step proceeds through a six-membered cyclic imine intermediate, where the bicyclic framework dictates the facial selectivity of the cyclization, leading to a highly diastereoselective transformation. mdpi.com The inherent conformational biases of the azabicyclic system are crucial for establishing the relative stereochemistry of the newly formed ring and its substituents.
Mechanisms of Ring Opening and Cleavage Reactions (e.g., σ N–C bond cleavage)
The this compound system is characterized by a non-planar, or "twisted," amide bond, a feature that significantly alters its chemical reactivity compared to planar lactams. nsf.govnih.gov This geometric distortion reduces the typical amide resonance, leading to properties more akin to an amino-ketone. nih.gov This inherent strain and unusual electronic structure make the scaffold susceptible to specific ring-opening and cleavage reactions, particularly involving the amide N–C bond.
A key aspect of this reactivity is the compound's propensity for N-protonation over O-protonation. nsf.govacs.org While typical amides protonate on the oxygen atom, computational and experimental studies have shown that this compound and its derivatives are almost equi-energetic with respect to N- or O-protonation, with a slight preference for the nitrogen atom. nsf.govresearchgate.net N-protonation effectively activates the amide bond, making the nitrogen a better leaving group and facilitating cleavage reactions. acs.org
Mechanistic studies have demonstrated that N-alkylation of a benzofused this compound derivative can be followed by a σ N–C bond cleavage. nsf.gov This type of reaction highlights the lability of the bridgehead nitrogen-carbonyl carbon bond, which is weakened by the geometric constraints of the bicyclic system. In related azabicyclo[3.3.1]nonane systems, acid-assisted C–N bond cleavage has also been identified as a key mechanistic step in palladium-catalyzed rearrangements, further illustrating the susceptibility of this bond to cleavage under specific conditions. nih.gov The distortion of the amide bond lowers the energy barrier for reactions that proceed through cleavage of the N–C(O) linkage.
| Reaction Type | Activating Agent | Key Intermediate/State | Bond Cleaved |
| Acid Hydrolysis | Acid (H+) | N-Protonated Amide | N–C(O) |
| Rearrangement | N-Alkylation | N-Alkylated Lactam | σ N–C |
| Palladium-Catalyzed Rearrangement | Acid / Pd(0) | π-allyl Pd complex | C–N |
Advanced Applications of 1 Azabicyclo 3.3.1 Nonan 2 One in Synthetic Research
As Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the 1-azabicyclo[3.3.1]nonan-2-one skeleton make it an excellent starting point for the design of chiral auxiliaries and scaffolds. These have found significant application in controlling stereochemistry in various chemical transformations.
Enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones have been synthesized and utilized as chiral host compounds for enantioselective photochemical reactions in solution. researcher.life The synthesis of these compounds often starts from cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's triacid), which is converted to a key intermediate, 1,5,7-trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]-nonan-7-carboxylic acid chloride. researcher.liferesearcher.life This intermediate can then be reacted with chiral alcohols, such as (-)-menthol, followed by reduction to yield diastereomeric menthyl esters. researcher.liferesearcher.life Resolution of racemic mixtures of these compounds has also been achieved to obtain enantiomerically pure hosts. researcher.liferesearcher.life These chiral lactams possess a U-shaped conformationally restricted structure with a lactam binding site, which is crucial for their function as chiral templates. researchgate.net
Derivatives of this compound have been instrumental in the development of catalysts for enantioselective photochemical reactions and deracemization processes. tum.de A notable example is a chiral catalyst based on the 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton, which has been used for the catalytic deracemization of racemic mixtures into single enantiomers through sensitization. tum.de These catalysts often incorporate a chromophore, such as xanthone (B1684191) or thioxanthone, which is capable of harvesting light energy and transferring it to a bound substrate. researchgate.netacs.org
For instance, a chiral xanthone sensitizer (B1316253) with a 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one backbone has been successfully employed in the photochemical deracemization of chiral benzothiazinone-1-oxides. thieme-connect.com In this process, irradiation at a specific wavelength in the presence of a catalytic amount of the chiral sensitizer leads to the stereomutation of the racemic sulfoxides, resulting in an enantiomeric excess of one enantiomer. thieme-connect.com Similarly, a thioxanthone catalyst covalently linked to a chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton has been used for the photochemical deracemization of allene (B1206475) amides. acs.org The U-shaped arrangement of the sensitizing unit relative to the hydrogen-bonding site of the lactam is key to achieving high enantioselectivity. acs.org The mechanism of these reactions often involves triplet energy transfer from the excited sensitizer to the substrate, which is bound to the chiral scaffold through hydrogen bonding. acs.orgacs.org
| Catalyst Type | Substrate Class | Reaction Type | Achieved Enantiomeric Excess (ee) |
| Chiral xanthone with 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one backbone | Benzothiazinone-1-oxides | Photochemical Deracemization | Up to 55% |
| Chiral thioxanthone with 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one backbone | 2,4-disubstituted 2,3-butadienamides (allene amides) | Photochemical Deracemization | 70-93% |
| Chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one with xanthone chromophore | 4-allyloxyquinolone | Intramolecular [2+2] photocycloaddition | Up to 72% |
| Chiral photocatalyst with 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one backbone | 4-(3-butenyloxy)quinolone | Intramolecular [2+2] photocycloaddition | Up to 79% |
Intermediates in the Total Synthesis of Complex Natural Products
The this compound core is a key structural motif in several complex natural products. Consequently, its synthesis and functionalization are critical steps in the total synthesis of these molecules.
The indole (B1671886) alkaloid eucophylline, which possesses a tetrahydrobenzo[b] acs.orgacs.orgnaphthyridine ring system, has been a target for total synthesis. acs.org In a successful approach, the strained this compound skeleton served as a crucial intermediate. acs.orgnih.gov The synthesis of this bicyclic lactam was achieved through a sequence involving a free-radical three-component olefin carbo-oximation. acs.orgnih.gov The naphthyridine core of eucophylline was then constructed by coupling the this compound with a trisubstituted benzonitrile (B105546), followed by cyclization of the resulting amidine. acs.orgnih.gov This coupling reaction was found to proceed through a stable bicyclic chloroenamine intermediate. acs.orgacs.org More recently, an enantioselective total synthesis of (+)-eucophylline was achieved, which also relied on the formation of the key 1-azabicyclo[3.3.1]nonane motif. researchgate.net
The this compound framework has also been utilized as a precursor in the synthesis of piperidine (B6355638) alkaloids. For example, the asymmetric synthesis of the indolizidine alkaloid monomorine I has been achieved starting from 9-azabicyclo[3.3.1]nonan-3-one, a related bicyclic ketone. rsc.org Asymmetric cleavage of this precursor provides a chiral cis-2,6-disubstituted piperidine, which is a key building block for the synthesis of monomorine I. rsc.org While not a direct use of this compound, this demonstrates the utility of the broader azabicyclo[3.3.1]nonane skeleton in accessing these types of alkaloids.
Precursors for the Development of Novel Molecular Architectures
The unique structural and electronic properties of this compound make it an attractive starting point for the development of novel molecular architectures. The distortion of the amide bond within this bicyclic system leads to increased reactivity at the carbonyl carbon. semanticscholar.org This enhanced electrophilicity has been exploited in various synthetic transformations.
For example, the twisted amide bond in bridged lactams like this compound readily condenses with amines to form amidines, a reaction that is less favorable with unstrained, planar amides. semanticscholar.org This reactivity was a key step in the total synthesis of eucophylline. semanticscholar.org Furthermore, theoretical calculations have shown that protonation of this compound is favored at the nitrogen atom, in contrast to typical unstrained amides where oxygen protonation is preferred. nih.gov This unusual reactivity opens up possibilities for novel acid-catalyzed transformations and the design of new catalysts. The indole-fused azabicyclo[3.3.1]nonane scaffold, present in many biologically active natural products, continues to be an enticing target for synthetic chemists, driving the development of new methods for its construction.
| Precursor | Resulting Molecular Architecture/Natural Product | Key Transformation |
| This compound | Eucophylline | Coupling with a trisubstituted benzonitrile and subsequent cyclization |
| 9-Azabicyclo[3.3.1]nonan-3-one | Monomorine I | Asymmetric cleavage to a chiral cis-2,6-disubstituted piperidine |
| This compound | Bridged amidines | Condensation with amines |
Design of Ion Receptors and Molecular Tweezers
The bicyclo[3.3.1]nonane framework, a core component of this compound, is exceptionally well-suited for applications in molecular recognition. rsc.org Its rigid, cleft-shaped structure serves as a pre-organized scaffold for the synthesis of complex host molecules, including ion receptors and molecular tweezers. rsc.org These synthetic receptors are designed to bind specific guest molecules or ions through a combination of non-covalent interactions, such as hydrogen bonding, electrostatic effects, and π–π stacking.
Molecular tweezers based on the bicyclo[3.3.1]nonane skeleton can be functionalized with aromatic "arms" that create a specific binding pocket. rsc.org The defined geometry of the scaffold ensures that these arms are held at an optimal distance and orientation to sandwich and selectively bind electron-deficient aromatic guests. acs.org The development of such systems has been a significant area of research since the late 1970s, with the bicyclo[3.3.1]nonane framework being a key structural motif for creating these cleft-shaped entities for molecular recognition studies. rsc.org The inherent chirality and rigidity of functionalized bicyclo[3.3.1]nonane derivatives further allow for the construction of enantiomerically pure tweezer-like structures capable of chiral recognition.
Utility in Material Science for Polymer Synthesis
In the realm of material science, bicyclic lactams such as this compound are valuable monomers for polymerization. The key to their utility lies in their strained structure. While bicyclo[3.3.1]nonane systems with two stable chair conformations are typically non-polymerizable, the introduction of the bridgehead amide functionality creates significant ring strain. mdpi.com
This strain is a primary driving force for ring-opening polymerization. Specifically, the bridgehead N-C=O structure, which deviates from the preferred planar geometry of amides, is a powerful feature that promotes polymerization. mdpi.com This class of strained bicyclic compounds, sometimes referred to as "anti-Bredt" molecules, can undergo polymerization to form novel polyamide materials. The process is often catalyzed by the lactam anion, with an N-acyllactam co-catalyst. mdpi.com The resulting polymers possess a unique microstructure derived from the bicyclic monomer unit, which can impart distinct physical and chemical properties to the final material.
Chemical Probe Development and Scaffold Diversification
The unique structural and electronic properties of the this compound scaffold make it an attractive starting point for the development of chemical probes and the diversification of ligand libraries for biological targets.
Synthesis of Isotopically Labeled this compound Derivatives for Research Probes
Isotopically labeled compounds are indispensable tools in modern research, serving as diagnostic tracers and monitoring agents. google.com While specific documentation for this compound is limited, extensive research on the related 9-azabicyclo[3.3.1]nonane scaffold demonstrates the feasibility and utility of isotopic labeling for this class of compounds. Derivatives are frequently labeled with various isotopes for use in diagnostic methods, particularly for in vivo receptor imaging techniques like Positron Emission Tomography (PET). google.comnih.gov
The synthesis of these probes involves incorporating a radionuclide into the molecule. For PET imaging, short-lived positron-emitting isotopes are used. The choice of isotope depends on the specific application and the required synthetic methodology. For example, ¹⁸F is often introduced via nucleophilic substitution of a suitable precursor, such as a mesylate derivative. nih.gov
Table 1: Common Isotopes Used in Labeling Azabicyclo[3.3.1]nonane Derivatives and Their Applications
| Isotope | Common Use(s) | Application Area |
|---|---|---|
| ¹⁸F | Positron Emission Tomography (PET) | In vivo receptor imaging, diagnostic tools google.comnih.gov |
| ¹¹C | Positron Emission Tomography (PET) | Radiotracers for biological and medical research google.com |
| ¹³C | Nuclear Magnetic Resonance (NMR) | Mechanistic studies, metabolic tracing google.com |
| ¹⁴C | Radiometric Dating, Tracing | Metabolic pathway analysis google.com |
| ²H (D) | NMR, Mass Spectrometry | Mechanistic studies, altering metabolic profiles google.com |
These labeled derivatives allow researchers to non-invasively study biological processes, determine the distribution and density of receptors in the brain and other tissues, and assess the pharmacokinetics of new drug candidates. nih.gov
Exploration of Structure-Reactivity Relationships in Novel Ligand Design
Understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for designing novel ligands. Its bicyclic nature imposes significant conformational constraints that dictate its properties.
Conformational and Structural Features: Molecular mechanics calculations and X-ray crystallography have shown that the this compound system typically adopts a boat-chair conformation, which is energetically more stable than a twin-boat conformation by approximately 4.0 kJ mol⁻¹. rsc.org A key structural feature is the significant distortion of the bridgehead amide from planarity. X-ray analysis reveals that the bridgehead nitrogen atom is displaced by about 0.36 Å from the plane formed by its three bonded carbon atoms (C(2), C(8), and C(9)). rsc.org This pyramidalization of the nitrogen atom is a direct consequence of the ring strain.
Protonation and Reactivity: This structural strain has a profound effect on the molecule's reactivity, particularly its site of protonation. While typical unstrained amides and lactams strongly favor protonation at the oxygen atom, this compound represents a fascinating boundary case. nih.gov Computational and experimental studies, including NMR and UV spectroscopy, have demonstrated that it sits (B43327) at a "crossover boundary" where N- and O-protonation are nearly equienergetic. nih.gov
Density functional theory calculations predict that N-protonation is favored only very slightly over O-protonation in the gas phase. nih.gov Experimental studies in sulfuric acid confirm that the N-protonated form is the major tautomer, existing in a dynamic exchange with the minor O-protonated tautomer in a roughly 4:1 ratio. nih.gov This unusual reactivity, where the nitrogen lone pair is the Highest Occupied Molecular Orbital (HOMO), is a direct result of the twisted, high-energy amide bond. nih.gov
Table 2: Calculated Energetic Favorability of N- vs. O-Protonation for this compound
| Computational Method | Energy Difference (N- favored over O-) | Reference |
|---|---|---|
| B3LYP/6-31G* | <2.0 kcal/mol | nih.gov |
This detailed understanding of the interplay between the compound's rigid conformation, strained amide bridge, and unique protonation behavior provides a powerful platform for the rational design of new ligands. By modifying substituents on the bicyclic scaffold, chemists can fine-tune the electronic properties and steric profile to achieve high affinity and selectivity for specific biological targets. researchgate.netscirp.org
Future Directions in 1 Azabicyclo 3.3.1 Nonan 2 One Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 1-azabicyclo[3.3.1]nonane framework has traditionally relied on multi-step sequences. oregonstate.edu Modern synthetic chemistry, however, is increasingly focused on efficiency, stereoselectivity, and sustainability. Future efforts in the synthesis of 1-azabicyclo[3.3.1]nonan-2-one and its derivatives will likely concentrate on the development of novel methodologies that align with these principles.
One promising area is the advancement of domino reactions . These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a streamlined approach to complex molecular architectures. nih.gov The development of organocatalytic domino reactions, in particular, could provide highly stereoselective routes to functionalized 1-azabicyclo[3.3.1]nonan-2-ones. nih.govresearchgate.net Another key area of development is the use of sustainable and green chemistry principles. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields for related azabicyclo[3.3.1]nonanones, suggesting a potential avenue for the synthesis of this compound. chemijournal.com
Future synthetic strategies are expected to focus on:
Asymmetric Synthesis: Developing catalytic enantioselective methods to access chiral this compound derivatives. rsc.org
Catalytic Systems: Exploring novel metal-based and organocatalysts to improve efficiency and selectivity. google.com
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic approaches for a more sustainable synthesis.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Mannich Reaction | Three-component reaction of a ketone, aldehyde, and amine. chemijournal.com | Convergent and atom-economical approach. semanticscholar.org |
| Domino Reactions | Multi-step process in a single pot. nih.gov | Rapid construction of molecular complexity with high stereoselectivity. nih.gov |
| Organocatalysis | Use of small organic molecules as catalysts. rsc.org | Enantioselective synthesis and avoidance of heavy metal catalysts. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. chemijournal.com | Reduced reaction times and potentially higher yields. mdpi.com |
In-depth Understanding of Conformational Dynamics and Reactivity Principles
The conformational flexibility of the 1-azabicyclo[3.3.1]nonane framework plays a crucial role in its chemical behavior. Molecular mechanics calculations and X-ray crystallography have shown that derivatives of this system can exist in boat-chair or twin-boat conformations. rsc.orgrsc.org The relative stability of these conformers is influenced by substituents on the bicyclic core. rsc.org A deeper understanding of these conformational dynamics is essential for predicting and controlling the reactivity of this compound.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the protonation of this compound, revealing a subtle energetic balance between N-protonation and O-protonation. nih.gov This finding is significant as the site of protonation dictates the subsequent reactivity of the molecule. Future research will likely involve more sophisticated computational models to map the potential energy surface of the molecule and its reaction intermediates.
Key areas for future investigation include:
Advanced Spectroscopic Techniques: Utilizing variable-temperature NMR and other advanced spectroscopic methods to experimentally probe conformational equilibria and exchange dynamics. nih.gov
Computational Modeling: Employing higher levels of theory to accurately predict conformational energies, transition states, and reaction pathways.
Solvent Effects: Systematically studying the influence of different solvent environments on the conformational preferences and reactivity of the molecule.
| Property | Observation | Significance |
|---|---|---|
| Conformational Isomers | Can adopt boat-chair and twin-boat conformations. rsc.org | Influences steric accessibility and reaction stereochemistry. |
| Protonation Site | Slight preference for N-protonation over O-protonation in the gas phase. nih.gov | Determines the nature of the reactive intermediate in acid-catalyzed reactions. |
| Bridgehead Amide Distortion | The bridgehead amide bond is significantly twisted from planarity. rsc.org | Affects the electronic properties and reactivity of the lactam. |
Expansion of Applications in Catalysis and Complex Molecule Synthesis
The rigid, chiral scaffold of this compound makes it an attractive candidate for applications in asymmetric catalysis and as a building block in the synthesis of complex molecules. While the direct application of this compound in these areas is still emerging, related azabicyclo[3.3.1]nonane derivatives have shown promise. For instance, chiral 3-azabicyclo[3.3.1]nonan-2-ones have been used as hosts for enantioselective photochemical reactions. researchgate.net
The development of efficient synthetic routes to enantiomerically pure this compound derivatives will be crucial for exploring their potential as chiral ligands for metal-catalyzed reactions or as organocatalysts . The defined spatial arrangement of functional groups on the bicyclic framework could enable high levels of stereocontrol in a variety of transformations.
Furthermore, the 1-azabicyclo[3.3.1]nonane core is a structural motif found in a number of biologically active natural products. rsc.org This suggests that this compound could serve as a versatile chiral building block for the total synthesis of such compounds. Its inherent functionality and stereochemistry can be exploited to construct complex molecular architectures with high efficiency.
Future research in this area should focus on:
Ligand Design: Synthesizing and evaluating a library of this compound-based ligands for a range of asymmetric catalytic reactions.
Organocatalyst Development: Exploring the use of chiral this compound derivatives as scaffolds for new classes of organocatalysts.
Natural Product Synthesis: Utilizing this compound as a strategic starting material or intermediate in the total synthesis of alkaloids and other complex natural products.
| Application Area | Potential Role of this compound | Rationale |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand or organocatalyst. | Rigid, chiral scaffold can induce high stereoselectivity. |
| Complex Molecule Synthesis | Chiral building block. | Core structure is present in biologically active natural products. rsc.org |
| Materials Science | Monomer for specialty polymers. | The rigid bicyclic structure could impart unique thermal and mechanical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
